N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine
Description
Properties
CAS No. |
787590-92-5 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4/c1-10-5-3-4-6-11(10)12-9-17-14-13(15-2)16-7-8-18(12)14/h3-9H,1-2H3,(H,15,16) |
InChI Key |
BULVCVIVFCMFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C3N2C=CN=C3NC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazines with α-Halo Ketones
The imidazo[1,2-a]pyrazine scaffold is typically constructed via cyclocondensation reactions between 2-aminopyrazines and α-halo ketones. For N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine, this method involves:
- Substrate Preparation : 2-Aminopyrazine derivatives are functionalized with methyl groups at specific positions.
- Cyclization : Reaction with 2-bromo-1-(2-methylphenyl)ethan-1-one in the presence of a base (e.g., potassium carbonate) yields the imidazo[1,2-a]pyrazine core.
- Methylation : Subsequent N-methylation at the 8-position using methyl iodide or dimethyl sulfate under alkaline conditions.
Key Parameters :
- Temperature: 80–100°C
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Yield Range: 45–65% (optimized conditions required).
Alternative Routes: Groebke-Blackburn-Bienaymé Reaction
Three-Component Reaction (GBB-3CR)
The Groebke-Blackburn-Bienaymé reaction offers a one-pot synthesis route:
- Components :
- 2-Aminopyrazine
- 2-Methylbenzaldehyde
- tert-Butyl isocyanide
- Catalysis : Montmorillonite K10 or acetic acid.
Advantages :
Limitations :
Post-Functionalization and Methylation
Selective N-Methylation
The 8-amino group is methylated using:
- Methylating Agents : Methyl iodide, dimethyl sulfate, or methyl triflate.
- Base : Potassium tert-butoxide or sodium hydride.
Optimized Conditions :
Characterization and Analytical Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar imidazo[1,2-a]pyrazine core and the ortho-methylphenyl substitution at position 3.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 65 | 98 | Moderate | High |
| Suzuki-Miyaura Coupling | 62 | 95 | High | Moderate |
| GBB-3CR | 45 | 90 | Low | Low |
Key Insight : The Suzuki-Miyaura coupling route offers the best balance of yield and scalability for industrial applications.
Applications in Medicinal Chemistry
This compound serves as a precursor for kinase inhibitors (e.g., PI3Kα, BTK). Structural analogs demonstrate:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 8-Amine Position
The primary amine at position 8 undergoes nucleophilic displacement reactions, enabling functionalization for pharmacological optimization:
-
Amide Formation : Reacts with acyl chlorides or anhydrides to form carboxamide derivatives. For example, analogs with pyridoyl or aryl carboxamido groups at N8 show enhanced adenosine receptor (A3) affinity .
-
Buchwald-Hartwig Cross-Coupling : Catalytic Pd-mediated coupling with aryl halides introduces aromatic substituents. This method achieved 65–85% yields for structurally related imidazo[1,2-a]pyrazines .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amidation | Pyridine-3-carbonyl chloride, DCM, RT | 72%* | |
| Buchwald-Hartwig | Pd(dba)₂, Xantphos, Cs₂CO₃, 100°C | 78%* |
*Yields inferred from analogous reactions.
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyrazine Core
The electron-rich imidazo[1,2-a]pyrazine ring undergoes electrophilic substitutions, primarily at position 3 or 6:
-
Halogenation : N-Halosuccinimides (e.g., NCS, NBS) introduce Cl or Br atoms under mild conditions (RT, 20 min) .
-
Nitration : Nitric acid or acetyl nitrate selectively nitrates position 3 without affecting the 2-methylphenyl group .
Reactivity Trends :
-
Substituents at position 3 (2-methylphenyl) direct electrophiles to position 6 due to steric and electronic effects.
-
Microwave irradiation (400 W, 110°C) accelerates reactions while improving regioselectivity .
Cross-Coupling Reactions for Structural Diversification
The chlorine atom at position 8 (in precursor forms) facilitates cross-coupling:
-
Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids introduce diverse aromatic groups. Yields reach 70–90% for similar scaffolds .
-
Ipso-Chloro Displacement : Ammonium hydroxide displaces Cl at position 8 under conventional heating (110°C, 16h) .
Example Protocol :
text8-Chloro intermediate → 8-Amino product Conditions: NH₄OH, sealed tube, 110°C, 16h → 30% yield over two steps[2]
Functional Group Transformations
-
Oxidation : The methyl group on the imidazole nitrogen resists oxidation, but benzylic positions on aryl substituents may oxidize to ketones under strong oxidants (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in aryl substituents without affecting the heterocycle .
Mechanistic Insights and Reaction Optimization
Scientific Research Applications
N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-(o-tolyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Core Modifications: Substitutions at Position 3
The 3-position of the imidazo[1,2-a]pyrazine core is critical for modulating biological activity. Key analogs include:
Key Insights :
Modifications at the 8-Amine Position
The 8-amine is a common site for functionalization to optimize solubility and target engagement:
Key Insights :
Substituents at Position 6
Position 6 is frequently modified to tune electronic and steric properties:
Key Insights :
- Bromine at position 6 facilitates further functionalization via cross-coupling .
- Heteroaromatic groups (e.g., thiophene in TH7528) may improve π-π stacking with target proteins .
Physicochemical Properties
Biological Activity
N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H14N4
- CAS Number : 787590-92-5
- Molecular Weight : Approximately 238.12 g/mol
The compound is characterized by the imidazo[1,2-a]pyrazine core structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit significant anticancer activity. For instance:
- Inhibition of Kinases : this compound has been evaluated for its inhibitory effects on various kinases. In particular, it has shown potential as an ATP mimic against Helicobacter pylori VirB11 ATPase, suggesting a pathway for further development as an anticancer agent .
- Case Study : In a study focusing on structure-activity relationships (SAR), modifications to the imidazo[1,2-a]pyrazine scaffold were found to enhance potency against cancer cell lines. The lead compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications:
- Mechanism of Action : It has been suggested that this compound may inhibit pathways involving tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition could provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that optimize yield and purity. Notably:
- Starting Materials : The synthesis typically begins with commercially available pyrazine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the imidazo ring.
The SAR studies highlight that modifications at specific positions on the imidazo ring can significantly alter biological activity, allowing for tailored approaches in drug design .
Research Findings Summary Table
| Study | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| Study 1 | Inhibition of VirB11 ATPase | Low µM range | Potential anticancer agent |
| Study 2 | TNF-α inhibition | Not specified | Implications for inflammatory diseases |
| Study 3 | Kinase inhibition | Low µM range | Structure modifications enhance potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
